3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
Description
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenylmethylsulfanyl group, a methyl group, and a thiophenyl group
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S2/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIRXJWHYRVNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.
Introduction of the bromophenylmethylsulfanyl group: This step involves the reaction of the triazole intermediate with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Substitution with the thiophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted triazole.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of triazole derivatives, including 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole. Studies indicate that compounds with thiol groups exhibit enhanced activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Antifungal Activity : Its efficacy against fungal pathogens has been demonstrated in several studies, making it a candidate for developing new antifungal agents.
Structure-Activity Relationship (SAR)
The structural modifications in triazole derivatives significantly influence their biological activities. Research indicates that variations in substituents can enhance or diminish antimicrobial potency:
| Substituent | Activity Impact |
|---|---|
| Bromine on phenyl | Increases antibacterial activity |
| Thiophene group | Enhances antifungal properties |
| Methyl group on triazole | Modulates overall bioactivity |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Pharmaceuticals evaluated a series of thiophene-linked triazoles, including the compound . It was found that specific structural configurations led to significant improvements in antimicrobial efficacy against resistant strains .
- Synthesis and Characterization : Another study focused on synthesizing novel triazole derivatives with varying substituents, confirming their structural integrity through advanced spectroscopic techniques . The findings revealed that compounds with similar structures to this compound exhibited significant antimicrobial properties.
- Potential for Drug Development : Research into the pharmacological profiles of triazoles suggests that this compound could serve as a lead for developing new therapeutic agents targeting infectious diseases due to its favorable bioactivity profile .
Mechanism of Action
The mechanism of action of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the triazole ring and the bromophenylmethylsulfanyl group can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the bromophenylmethylsulfanyl group.
3-{[(3-chlorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: Contains a chlorophenylmethylsulfanyl group instead of a bromophenylmethylsulfanyl group.
Uniqueness
The presence of the bromophenylmethylsulfanyl group in 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole imparts unique chemical properties such as increased reactivity towards nucleophiles and potential for forming stronger interactions with biological targets compared to its analogs .
Biological Activity
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS No. 329699-46-9) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.30 g/mol. The structure features a triazole ring linked to a thiophene moiety and a bromophenyl group, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Triazole : The initial step typically includes the reaction of thiocarbohydrazide with appropriate haloaryl isothiocyanates to form triazole derivatives.
- Substitution Reactions : Subsequent substitutions can introduce various functional groups that may enhance biological activity.
Antimicrobial Activity
Research indicates that compounds in the triazole family exhibit significant antimicrobial properties. In particular:
- In vitro Studies : The compound demonstrated moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. However, it showed limited effectiveness against fungal strains .
| Compound | Activity Against E. coli | Activity Against P. aeruginosa | Activity Against Fungi |
|---|---|---|---|
| This compound | Moderate | Limited | Inactive |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Proliferation Inhibition : It has been reported that triazole derivatives can inhibit cell proliferation in various cancer cell lines. The presence of specific substituents on the triazole ring influences the degree of inhibition observed .
The proposed mechanisms through which triazoles exert their biological effects include:
- Inhibition of DNA Synthesis : Triazoles may interfere with nucleic acid synthesis in pathogens.
- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including the target compound. The results indicated that modifications at the phenyl ring significantly altered the activity profile .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound against different cancer cell lines. This study found that certain derivatives exhibited promising cytotoxicity against breast cancer cells while being less effective against others .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole?
- Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, microwave-assisted synthesis using 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and (3-bromophenyl)methyl derivatives in a propanol medium with NaOH yields the target compound. Reaction completion is monitored via GC-MS, with optimal parameters including 165°C, 12.2 bar pressure, and 45-minute reaction time .
Q. Which spectroscopic techniques are critical for characterizing this triazole derivative?
- Answer : Essential techniques include:
- IR spectroscopy for identifying thiol (-SH) and aromatic C-H stretches.
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., bromophenyl and thiophene integration).
- Mass spectrometry (MS) to verify molecular ion peaks (e.g., m/z 330.1 for analogous triazoles) .
- X-ray crystallography (using SHELX programs) for resolving crystal packing and non-covalent interactions .
Q. What biological activities are reported for structurally related 1,2,4-triazole derivatives?
- Answer : Analogous compounds exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, COX-2 inhibition (IC50 = 4.26 μM) and antitubercular activity have been observed in triazoles with thiophene and halogenated aryl groups .
Advanced Research Questions
Q. How can microwave irradiation parameters be optimized to enhance synthesis efficiency?
- Answer : Optimization involves iterative testing of:
| Parameter | Optimal Value |
|---|---|
| Temperature | 165°C |
| Pressure | 12.2 bar |
| Reaction Time | 45 minutes |
- Prolonged heating (>45 minutes) risks decomposition, while shorter durations yield incomplete reactions. Real-time GC-MS monitoring ensures reaction progress .
Q. What computational strategies predict molecular geometry and electronic properties of this compound?
- Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets is used to calculate:
- Molecular geometry (bond angles/lengths).
- Vibrational frequencies (IR).
- HOMO-LUMO energy gaps (for reactivity analysis).
- Torsional energy profiles to assess conformational flexibility .
Q. How are contradictions in biological activity data resolved across substituted triazoles?
- Answer : Discrepancies arise from substituent effects (e.g., bromo vs. chloro groups). Strategies include:
- QSAR modeling to correlate substituent electronegativity/logP with activity.
- Docking simulations (e.g., COX-2 inhibition studies) to identify key interactions (e.g., cation–π stacking with Tyr355) .
- Comparative bioassays under standardized conditions .
Q. What role do non-covalent interactions play in stabilizing the crystal structure?
- Answer : Chalcogen bonds (S⋯C), π–π stacking, and halogen (Br⋯N) interactions stabilize supramolecular assemblies. For example, 4-(4-chlorophenyl)-triazole derivatives form sheets via S⋯C(π) and F⋯C(π) interactions, resolved via SHELXL refinement .
Q. How is HPLC-MS applied to validate purity and structural identity?
- Answer : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) separates impurities. MS fragmentation patterns (e.g., m/z 330.1 [M+H]⁺) confirm molecular identity, while retention time consistency ensures purity (>95%) .
Methodological Notes
- SHELX refinement : Use SHELXL for small-molecule crystallography and SHELXE for phase resolution in high-throughput studies .
- DFT Protocols : Gaussian or ORCA software with B3LYP functional and 6-311G(d,p) basis set for accurate vibrational/NMR shift calculations .
- Biological Assays : Standardize MIC (Minimum Inhibitory Concentration) tests using Mycobacterium tuberculosis H37Rv for antitubercular activity or COX-2 inhibition assays with celecoxib controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
